molecular formula C8H6Se B1597324 Benzo[b]selenophene CAS No. 272-30-0

Benzo[b]selenophene

Cat. No. B1597324
CAS RN: 272-30-0
M. Wt: 181.1 g/mol
InChI Key: BNRDGHFESOHOBF-UHFFFAOYSA-N
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Description

Benzo[b]selenophene is a heterocyclic compound with the chemical formula C8H6Se . It belongs to the class of aromatic selenophenes and is structurally related to benzene. The molecule is flat and aromatic, making it amenable to various chemical reactions . It is also known by other names such as selenanaphthene and selenonaphthene .


Synthesis Analysis

Several methods have been developed for the synthesis of substituted benzo[b]selenophenes. These include the preparation of 3-cyano-, 3-tetrazolyl-, and 3-acylamino derivatives of benzoselenophene. Additionally, a convenient method for the chlorination of benzoselenophene at the selenium atom using sulfuryl chloride yields 1,1-dichloroselenophenes .


Molecular Structure Analysis

The molecular structure of benzo[b]selenophene is flat and aromatic. It is regarded as a bioisostere of benzene, which means it can imitate the biological activities of benzene-containing analogues. The selenium atom in selenophene can form intermolecular interactions, improving the stacking order of active layer blend films in applications like organic solar cells .


Chemical Reactions Analysis

Being aromatic, benzo[b]selenophene undergoes electrophilic substitution reactions. Electrophiles tend to attack at the carbon positions next to the selenium atom. These reactions are slower than those of furan but faster than thiophene .

Scientific Research Applications

Synthesis and Chemical Properties

Biological Activities

  • Benzo[b]selenophenes have shown antioxidant activity in yeast cells, comparable or even higher than resveratrol or Trolox, suggesting potential as anti-fungal agents and antioxidants (Mániková, Sestakova, Rendeková, Vlasáková, Lukáčová, Paegle, Arsenyan, & Chovanec, 2018).
  • A series of 3-C, N, S, Se substituted benzo[b]selenophene derivatives demonstrated cytotoxic activity on various cell lines, highlighting a potential for cancer research (Arsenyan, Paegle, Belyakov, Shestakova, Jaschenko, Domracheva, & Popelis, 2011).

Material Science Applications

  • Benzo[b]selenophenes are investigated in material science, particularly in the context of optoelectronic applications. Novel conjugated polymers containing selenophene substituted benzo[b]selenophenes have been synthesized, showing potential in organic electronics due to significant photophysical properties (Bathula, Khadtare, Buruga, Kadam, Shrestha, & Noh, 2018).

Mechanism of Action

In terms of biological activity, selenophenes and benzo[b]selenophenes have shown promise. Selenophene derivatives have been studied for different activities, especially in cancer treatment. Benzo[b]selenophenes exhibit antioxidant and antitumor properties. Replacing sulfur atoms with selenium atoms in these compounds can improve their efficiency .

Future Directions

Research on selenophenes and benzo[b]selenophenes continues to explore their potential in various applications, including organic solar cells, anti-fungal agents, and medicinal chemistry. Their unique properties make them promising candidates for future studies .

properties

IUPAC Name

1-benzoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Se/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRDGHFESOHOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181664
Record name Benzo(b)selenophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

272-30-0
Record name Benzo(b)selenophene
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Record name Benzo(b)selenophene
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Record name 1-benzoselenophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Benzo[b]selenophene?

A1: Benzo[b]selenophene has a molecular formula of C8H6Se and a molecular weight of 181.12 g/mol. [, , , , , ]

Q2: Is there spectroscopic data available for Benzo[b]selenophene?

A2: Yes, researchers have studied Benzo[b]selenophene using various spectroscopic techniques. For instance, studies have explored its 1H NMR spectra in lyotropic mesophases [], He(I) and He(II) photoelectron spectra [], and 77Se nuclear magnetic resonance [].

Q3: What are some common methods for synthesizing Benzo[b]selenophene and its derivatives?

A3: Several synthetic routes have been developed, including:

  • Copper/Palladium-catalyzed cyclization/cross-coupling cascade reactions of 2-gem-dibromovinyl aryl selenides []. This method enables the synthesis of 2-substituted Benzo[b]selenophenes.
  • Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using various electrophiles such as Br2, NBS, I2, and others [, ]. This approach offers versatility, accommodating various functional groups.
  • Platinum-catalyzed carboselenation of alkyl ortho-alkynylphenyl selenides []. This method efficiently yields 2,3-disubstituted Benzo[b]selenophenes.
  • Base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles []. This method utilizes a unique regioselective intramolecular cyclization.

Q4: How does the oxidation of Benzo[b]selenophene differ from that of tetraarylselenophenes?

A4: Oxidation of tetraarylselenophenes with m-chloroperbenzoic acid primarily yields cis-1,2-diaroyl-1,2-diarylethylenes and SeO2. In contrast, the same oxidant converts Benzo[b]selenophene to Benzo[b]selenophene 1-oxide. []

Q5: Can dimethyldioxirane be used to oxidize Benzo[b]selenophene?

A5: Yes, dimethyldioxirane effectively oxidizes Benzo[b]selenophene and other selenophene derivatives, producing the corresponding selenophene 1,1-dioxides in high yields. []

Q6: Do Benzo[b]selenophene derivatives exhibit any notable biological activities?

A6: Research suggests that certain Benzo[b]selenophene derivatives possess intriguing biological properties:

  • Anti-oxidant activity: Some derivatives display potent anti-oxidant effects, even surpassing the activity of resveratrol and Trolox in yeast models [].
  • Anti-fungal potential: Certain derivatives demonstrate the ability to kill yeast cells without causing detectable DNA double-strand breaks, suggesting potential as anti-fungal agents [].
  • Antiproliferative activity: Selenoindirubins and selenoindirubin-N-glycosides, synthesized from Benzo[b]selenophene precursors, exhibit antiproliferative activity against lung cancer and melanoma cell lines [, ].
  • Histone H3 Lysine 9 Demethylase (KDM4) Inhibition: Specific Benzo[b]tellurophene derivatives, structurally related to Benzo[b]selenophene, show promise as KDM4 inhibitors, potentially impacting gene expression and tumor growth [].

Q7: Are there any Benzo[b]selenophene-based compounds being investigated for cancer immunotherapy?

A7: Yes, diBSP01, a dimerized STING agonist based on the Benzo[b]selenophene scaffold, has demonstrated promising STING binding and activation in vitro. Furthermore, a photoactivatable version, caged-diBSP01, showed potential for optically controlled in vivo anticancer activity in a zebrafish xenograft model. []

Q8: Have Benzo[b]selenophene derivatives been explored in materials science?

A8: Yes, researchers have investigated the potential of Benzo[b]selenophene-based compounds in organic electronics. For instance, N,S,Se-heteroacenes incorporating Benzo[b]selenophene and thieno[3,2-b]indole units exhibit suitable properties for hole-transporting layers in organic electronic devices. []

Q9: How does the structure of Benzo[b]selenophene influence its biological activity?

A9: Studies focusing on the structure-activity relationship (SAR) of Benzo[b]selenophene derivatives reveal that:

  • The position and nature of substituents on the Benzo[b]selenophene core significantly impact the observed biological activity. [, , ] For example, the presence of hydroxyl groups can enhance anti-oxidant properties [].
  • Replacing the selenium atom with other chalcogens, such as tellurium, can alter the activity profile and target specificity. []

Q10: Have computational methods been applied to study Benzo[b]selenophene and its derivatives?

A10: Yes, computational chemistry tools are valuable for understanding the properties and behavior of Benzo[b]selenophene derivatives. For example:

  • Density Functional Theory (DFT) calculations have been employed to study the stability and decomposition pathways of 2-aminoselenophene-3-carboxylates, offering insights into their potential as allosteric enhancers of A1 adenosine receptor binding [].
  • Semi-empirical calculations, like PPP calculations, have been used to interpret the photoelectron spectra and electronic structure of Benzo[b]selenophene [].

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